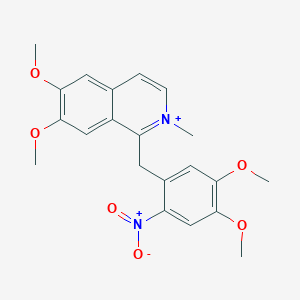
1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium
Description
1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a nitrobenzyl moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Properties
Molecular Formula |
C21H23N2O6+ |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium |
InChI |
InChI=1S/C21H23N2O6/c1-22-7-6-13-9-18(26-2)20(28-4)11-15(13)17(22)8-14-10-19(27-3)21(29-5)12-16(14)23(24)25/h6-7,9-12H,8H2,1-5H3/q+1 |
InChI Key |
DPSUVWUMRCTEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4,5-dimethoxybenzyl derivatives, followed by subsequent reactions to introduce the isoquinolinium moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing advanced chemical reactors and purification techniques. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications, including pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various substituted isoquinolinium derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and photochemical studies.
Biology: Employed in the development of photolabile protecting groups for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium involves its ability to undergo photolysis, releasing active compounds upon exposure to light. This property makes it useful in caging technology, where it can be used to control the release of bioactive molecules in a spatially and temporally controlled manner. The molecular targets and pathways involved include interactions with nucleophilic groups and the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Methylenedioxy-2-nitrobenzyl alcohol
- 2-(4,5-Dimethoxy-2-nitrobenzyl)-1H-benzimidazole
Uniqueness
1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium stands out due to its unique combination of functional groups, which impart distinct photochemical properties. This makes it particularly valuable in applications requiring precise control over chemical reactions and the release of active compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


